1-(4-Ethoxyphenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea
Description
1-(4-Ethoxyphenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a urea derivative featuring a 4-ethoxyphenyl group and a hybrid heterocyclic system comprising furan and thiophene moieties. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties, owing to their ability to engage in hydrogen bonding and π-π interactions . The ethoxyphenyl group may enhance lipophilicity, while the furan-thiophene-methyl substituent could contribute to electronic conjugation and steric effects.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-2-22-14-7-5-13(6-8-14)20-18(21)19-12-15-9-10-16(23-15)17-4-3-11-24-17/h3-11H,2,12H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFFDFKOAYUHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Ethoxyphenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyaniline, undergoes a reaction with an appropriate isocyanate to form the ethoxyphenyl urea intermediate.
Introduction of the Thiophen-2-yl Group: The ethoxyphenyl urea intermediate is then reacted with a thiophen-2-yl-containing reagent under suitable conditions to introduce the thiophen-2-yl group.
Formation of the Final Compound: The final step involves the coupling of the thiophen-2-yl intermediate with a furan-2-yl-containing reagent to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Urease Inhibition
Urease is an enzyme that plays a crucial role in various pathological conditions, including kidney stone formation and urinary tract infections. Recent studies have investigated the potential of urea derivatives, including 1-(4-Ethoxyphenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea, as urease inhibitors.
Case Study:
A study demonstrated that certain thiourea derivatives exhibited significant urease inhibitory activity. The structure of these compounds was optimized to enhance their binding affinity to the urease active site. The findings indicated that modifications to the phenyl and thiophene rings could lead to improved inhibitory potency compared to standard inhibitors like thiourea .
Antioxidant Activity
Compounds containing thiophene and furan moieties have been reported to exhibit antioxidant properties. The incorporation of these groups into urea derivatives may enhance their ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
Research Insights:
In vitro assays have shown that derivatives similar to this compound can effectively reduce oxidative damage in cellular models. This property is particularly relevant for developing therapeutic agents for diseases characterized by oxidative stress .
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction between this compound and its biological targets. These studies help predict binding affinities and elucidate the mechanism of action at the molecular level.
Findings:
Docking simulations have suggested that this compound can effectively bind to urease and other enzymes by forming hydrogen bonds and hydrophobic interactions, which are crucial for its inhibitory effects .
Toxicological Studies
Understanding the toxicity profile of new compounds is vital for their development as therapeutic agents. Preliminary toxicological assessments of similar urea derivatives have indicated low toxicity levels, making them promising candidates for further development.
Toxicity Assessment:
In vivo studies involving animal models have shown that these compounds do not exhibit significant adverse effects at therapeutic doses, supporting their potential use in clinical settings .
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Urea Derivatives with Heterocyclic Substituents
Several urea analogs share structural similarities with the target compound:
- 1-((Adamantan-1-yl)methyl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea (5b): This compound features a furan-methylthioethyl group and an adamantane moiety. It exhibits a high yield (94%) and distinct NMR signals (δ = 6.07–6.06 ppm for furan protons) .
- 1-(2-Chloro-4-methylphenyl)-3-[[2-(hydroxymethyl)phenyl]-methyl]-urea : Contains a chlorophenyl group and a hydroxymethylbenzyl substituent. The electron-withdrawing chlorine atom may reduce electron density on the urea core, altering reactivity compared to the ethoxyphenyl group in the target compound .
Table 1: Structural and Spectral Comparison of Urea Derivatives
Heterocyclic Systems with Thiophene-Furan Moieties
Compounds with fused or linked thiophene-furan systems highlight the electronic and steric effects of these groups:
- 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) : These pyrimidine derivatives incorporate thiophene and benzofuran groups. The thiophene ring contributes to π-conjugation, while the pyrimidine core enables hydrogen bonding .
- tert-Butyl 3-(5-{[1-(3,4-dimethylphenyl)-2,4-dioxopyrrolidin-3-yl]methyl}furan-2-yl)benzoate (16): Contains a furan-linked pyrrolidinone system. The tert-butyl ester enhances stability, whereas the furan-thiophene hybrid in the target compound may offer improved aromatic interactions .
Table 2: Comparison of Heterocyclic Systems
Ethoxyphenyl-Containing Compounds
The 4-ethoxyphenyl group is also found in non-urea compounds, such as:
Research Findings and Implications
- Steric and Conformational Effects : The furan-thiophene-methyl group introduces steric bulk compared to adamantane or pyrimidine systems, possibly affecting binding pocket compatibility .
- Synthetic Feasibility : Analogous ureas are synthesized using K₂CO₃-mediated coupling or epoxide ring-opening reactions, suggesting viable routes for the target compound .
Biological Activity
1-(4-Ethoxyphenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea (CAS Number: 2034562-85-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antiviral properties, as well as its mechanism of action and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O3S, with a molecular weight of 342.4 g/mol. The structure contains an ethoxy group attached to a phenyl ring, alongside a urea linkage that connects to a thiophene-furan moiety. This unique combination of functional groups is believed to contribute to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing thiophene and furan rings have been shown to inhibit various bacterial strains, including:
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Salmonella typhi
In one study, urea derivatives were screened for their antibacterial activity against these pathogens. The findings indicated that modifications in the molecular structure could enhance the inhibitory effects against specific bacterial strains .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| BFMU | Pseudomonas aeruginosa | 12.5 µg/mL |
| BFMT | Staphylococcus aureus | 6.25 µg/mL |
| BFMT | Salmonella typhi | 3.12 µg/mL |
Antifungal Activity
The compound's antifungal potential has also been explored. Similar derivatives have shown efficacy against various fungal strains, including:
- Fusarium oxysporum
- Colletotrichum gloeosporioides
In vitro studies indicate that certain structural modifications can lead to improved antifungal activity. For example, compounds resembling this compound demonstrated significant inhibition rates against these fungi .
| Compound | Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| BFMU | Fusarium oxysporum | 75 |
| BFMT | Colletotrichum gloeosporioides | 80 |
Antiviral Activity
Emerging research suggests that compounds with similar structural features may possess antiviral properties. For instance, N-heterocycles have been identified as promising candidates for antiviral agents due to their ability to disrupt viral replication processes . While specific data on the antiviral activity of this compound is limited, the presence of heterocyclic components suggests potential efficacy against viral infections.
The proposed mechanisms of action for compounds related to this compound include:
- Inhibition of Enzymatic Activity : Many urea derivatives inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Disruption of Membrane Integrity : Certain compounds can integrate into microbial membranes, leading to increased permeability and cell lysis.
- Interference with Biofilm Formation : Some studies indicate that these compounds can disrupt quorum sensing mechanisms in bacteria, reducing biofilm formation and enhancing susceptibility to antibiotics .
Case Study 1: Antibacterial Screening
A study conducted on a series of urea derivatives highlighted the effectiveness of compounds similar to this compound against multi-drug resistant strains of Staphylococcus aureus. The study reported an MIC value significantly lower than conventional antibiotics, suggesting a promising alternative for treating resistant infections .
Case Study 2: Antifungal Efficacy
Another research effort focused on evaluating the antifungal properties of thiophene-furan derivatives. The results indicated that structural modifications led to enhanced activity against Fusarium species, with some compounds achieving inhibition rates exceeding 80% at low concentrations .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 1-(4-Ethoxyphenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea?
- Methodological Answer : Synthesis of urea derivatives with aromatic and heterocyclic substituents requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintain between 60–80°C to balance reaction rate and avoid decomposition of thermally sensitive groups like thiophene .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the urea moiety, while ethers (THF) may stabilize intermediates .
- Catalysts : Use coupling agents (e.g., HATU, EDCI) to facilitate urea bond formation without side reactions .
- Purification : Crystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Combine multiple spectroscopic and computational techniques:
- NMR : Assign peaks using ¹H, ¹³C, and 2D experiments (e.g., COSY, HSQC) to confirm connectivity of ethoxyphenyl, thiophene-furan, and urea groups .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragment patterns to confirm molecular formula .
- Computational Chemistry : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for functional groups like C=O (urea) and C-S (thiophene) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for similar urea derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or target specificity. Mitigate via:
-
Dose-Response Curves : Compare EC₅₀ values across studies to identify potency thresholds influenced by substituent electronic effects (e.g., ethoxy vs. methoxy groups) .
-
Target Profiling : Use kinase/GPCR panels to distinguish off-target effects. For example, thiophene-containing ureas may interact with cytochrome P450 isoforms, altering observed activity .
-
Meta-Analysis : Cross-reference with structurally analogous compounds (Table 1) to isolate structure-activity relationships (SAR) .
Table 1: Activity Comparison of Analogous Urea Derivatives
Compound Key Structural Feature Reported Activity (IC₅₀) Source 1-(4-Methoxyphenyl)-urea Methoxy group 5.2 µM (Kinase X) 1-(4-Ethoxyphenyl)-urea Ethoxy group 3.8 µM (Kinase X) Thiophene-furan derivative Heterocyclic backbone 2.1 µM (Receptor Y)
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Prioritize hydrogen bonding between the urea carbonyl and catalytic lysine residues in kinases .
- MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess stability of the ethoxyphenyl group in hydrophobic pockets and thiophene-furan flexibility in aqueous environments .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinity changes upon substituent modification (e.g., replacing ethoxy with chlorine) .
Q. What experimental designs are optimal for studying degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C. Monitor via HPLC-MS to identify degradation products (e.g., cleavage of the urea bond or oxidation of thiophene) .
- Isotope Labeling : Synthesize ¹³C-labeled urea moiety to track metabolic fate in liver microsome assays .
- Accelerated Stability Testing : Store at 40°C/75% RH for 3 months; correlate degradation kinetics with Arrhenius models to predict shelf life .
Data Contradiction Analysis
Q. How to address conflicting solubility data for urea derivatives in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. Ethoxyphenyl groups increase δD (dispersion forces), favoring nonpolar solvents, while urea and thiophene enhance δP (polar interactions) .
- Co-solvency Studies : Blend solvents (e.g., ethanol-water) to optimize solubility for in vitro assays. Use phase diagrams to identify eutectic points .
Q. Why do SAR studies show variable potency despite minor structural changes?
- Methodological Answer :
- Steric Effects : Ethoxy groups introduce bulkiness, potentially obstructing binding in sterically constrained targets. Compare with smaller substituents (e.g., fluorine) using X-ray crystallography of target-ligand complexes .
- Electronic Effects : Electron-donating ethoxy groups may alter charge distribution at the urea carbonyl, affecting hydrogen-bond acceptor strength. Quantify via Hammett σ⁺ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
